Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
Description
Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a heterocyclic compound featuring a thiazolane core substituted with two methyl ester groups and a 4-chloroanilino carbonyl moiety. Its synthesis likely involves coupling a 4-chloroaniline-derived acyl chloride with a thiazolane precursor, analogous to methods described for related carboxamide derivatives . The compound’s activity may stem from its ability to interact with biological targets via hydrogen bonding (from the carbonyl and ester groups) and hydrophobic interactions (from the aromatic chloro-substituted ring).
Properties
IUPAC Name |
dimethyl 3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c1-21-12(18)10-7-23-11(13(19)22-2)17(10)14(20)16-9-5-3-8(15)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJXOMLVELCADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting with the reaction of 4-chloroaniline with a suitable carbonyl compound to form an intermediate. This intermediate is then cyclized to form the thiazolane ring, followed by esterification to introduce the dimethyl ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with three structurally related molecules from the pesticide and medicinal chemistry domains (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
- Core Heterocycle: The thiazolane core in the target compound contrasts with cyclopropane (cyclanilide), dioxolane-triazole (etaconazole), and quinoline systems.
- Substituent Effects: The 4-chloroanilino group shares similarities with dichlorophenyl moieties in cyclanilide and etaconazole, which are critical for bioactivity. However, the methyl ester groups in the target compound may reduce solubility compared to carboxylic acids (e.g., cyclanilide) but improve membrane permeability .
- Quinoline derivatives in medicinal chemistry often target DNA topoisomerases or kinases .
Research Findings and Implications
- Agrochemical Potential: Cyclanilide and etaconazole’s success as agrochemicals suggests that the target compound’s chloroaromatic and ester groups could be optimized for herbicidal or fungicidal activity. However, its thiazolane core may confer distinct environmental persistence or toxicity profiles requiring further study.
- Medicinal Chemistry: The quinoline derivatives’ antimicrobial activity highlights the importance of aromatic carboxamides. The target compound’s methyl esters might serve as prodrug moieties, hydrolyzing in vivo to active carboxylic acids .
Biological Activity
Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (CAS: 318247-35-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₅ClN₂O₅S
- Molecular Weight : 358.8 g/mol
- Structural Characteristics : The compound features a thiazolane ring, which is known for its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazolane structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been the subject of various studies:
Antibacterial Activity
In vitro studies have demonstrated that thiazolane derivatives can possess significant antibacterial properties. For instance, a study employing the agar well diffusion method assessed the antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varied levels of antibacterial activity depending on their structural modifications and target bacterial strains .
Anticancer Potential
Another area of interest is the anticancer activity of thiazolane derivatives. Research has suggested that these compounds may interact with cellular pathways involved in cancer progression. For example, molecular docking studies have shown potential binding interactions with key enzymes involved in cancer metabolism .
Case Studies and Research Findings
- In Vitro Antibacterial Screening :
- Molecular Docking Studies :
- Antioxidant Activity :
Data Table: Biological Activities of Thiazolane Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
